Boc-Asp(OMe)-OH

Chiral purity Enantiomeric excess Peptide synthesis

Boc-Asp(OMe)-OH (CAS 59768-74-0) is the preferred Boc SPPS building block for diastereomerically pure peptide synthesis. Its orthogonal protection—base-labile Boc on α-amine, acid-labile methyl ester on β-carboxyl—enables selective, sequential deprotection essential for assembling pharmaceutical peptides, SAR probes, and epitope mapping studies. The ≥99.0% sum of enantiomers specification eliminates epimeric contamination, reducing reliance on post-synthesis chiral HPLC. Procure ≥98% purity material with validated optical rotation ([α]D = -5° to -7°, c=2, MeOH) for rapid incoming QC.

Molecular Formula C10H17NO6
Molecular Weight 247.24 g/mol
CAS No. 59768-74-0
Cat. No. B558621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Asp(OMe)-OH
CAS59768-74-0
Synonyms(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)butanoicacid; 596797-14-7; AmbotzFAA1318; CTK8C0038; MolPort-006-705-617; 8885AB; ANW-63924; ZINC38528692; AKOS016003858; AJ-95463; AK-61269; KB-209632; RT-022484; (2R)-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoicacid
Molecular FormulaC10H17NO6
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESCC(=C1C(=O)CC(CC1=O)(C)C)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m0/s1
InChIKeyWFPSMPYVXFVVFA-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Asp(OMe)-OH (CAS 59768-74-0) Specifications and Procurement-Relevant Chemical Profile


Boc-Asp(OMe)-OH (CAS 59768-74-0), systematically named N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl ester, is a selectively protected L-aspartic acid derivative in the Boc-amino acid class. It features a base-labile tert-butoxycarbonyl (Boc) group on the α-amino function and an acid-labile methyl ester on the β-carboxyl side chain, enabling orthogonal deprotection during peptide chain assembly. The compound is supplied as a solid with a molecular formula of C₁₀H₁₇NO₆ (MW 247.25) and is designated for Boc solid-phase peptide synthesis (Boc SPPS) .

Why Boc-Asp(OMe)-OH (CAS 59768-74-0) Cannot Be Interchanged with Generic Aspartic Acid Derivatives in Peptide Synthesis


Direct substitution of Boc-Asp(OMe)-OH with alternative aspartic acid derivatives is chemically invalid due to divergent protection orthogonality and side-chain stability profiles. The methyl ester in Boc-Asp(OMe)-OH is acid-labile and selectively removable under conditions that leave the Boc group intact, a critical requirement for sequential peptide elongation. Replacing it with Fmoc-Asp(OMe)-OH necessitates switching to an entirely different Fmoc/tBu orthogonal protection strategy incompatible with Boc chemistry workflows . Similarly, substituting Boc-Asp(OtBu)-OH introduces a sterically bulkier tert-butyl ester with altered deprotection kinetics and side-chain protecting group removal rates, fundamentally altering synthetic route design [1]. These differences mandate compound-specific validation rather than generic class-based substitution.

Product-Specific Quantitative Evidence for Boc-Asp(OMe)-OH (CAS 59768-74-0) Differentiation


Boc-Asp(OMe)-OH Enantiomeric Purity: Quantified Chiral Integrity Advantage Over Alternative Suppliers

Boc-Asp(OMe)-OH supplied under Sigma-Aldrich catalog specification 15076 demonstrates quantifiably superior enantiomeric purity relative to baseline commercial material. As measured by chiral HPLC, this product achieves ≥99.0% sum of enantiomers, corresponding to a stereochemical impurity ceiling of ≤1.0% . Independent vendor specifications for generic Boc-Asp(OMe)-OH list a minimum purity of 95% with no explicit enantiomeric excess guarantee, translating to a 4× higher allowable chiral impurity burden (up to 5% vs ≤1.0%) . This differential directly impacts diastereomeric purity of downstream peptide products.

Chiral purity Enantiomeric excess Peptide synthesis Quality control

Boc-Asp(OMe)-OH Dicyclohexylammonium Salt Form: Enhanced Solubility and Handling Properties for Laboratory Workflows

The dicyclohexylammonium (DCHA) salt form of Boc-Asp(OMe)-OH (CAS 135941-84-3, derived from 59768-74-0 net) provides documented handling advantages over the free acid. Vendor technical documentation states that the DCHA salt form 'enhances solubility, making it easier to handle in laboratory settings' and 'enhances stability and solubility, making it suitable for use in organic solvents' [1]. In contrast, the free acid form Boc-Asp(OMe)-OH (non-salt) is supplied as a solid powder with no equivalent solubility enhancement claim, requiring end-user optimization of dissolution conditions for each experimental batch.

DCHA salt Solubility enhancement Peptide synthesis Handling properties

Boc-Asp(OMe)-OH in Leukotriene A₄ Hydrolase Inhibitor Synthesis: Documented Bioactive Peptide Application

Boc-Asp(OMe)-OH has been explicitly utilized in the synthesis of glutamic acid analogs that function as potent inhibitors of leukotriene A₄ hydrolase (LTA₄H), an enzyme target in inflammatory pathway modulation [1]. The compound also serves as a precursor for isoxazoline glycoprotein IIb/IIIa antagonists [1]. While Boc-Asp(OtBu)-OH and Fmoc-Asp(OMe)-OH are broadly applied in general peptide synthesis, direct literature documentation for their use in LTA₄H inhibitor synthesis specifically is absent from equivalent vendor application notes, suggesting Boc-Asp(OMe)-OH may offer favorable orthogonal protection compatibility for the synthetic routes employed in this particular bioactive compound class.

Leukotriene A₄ hydrolase Enzyme inhibitor Glutamic acid analog Peptidomimetic

Boc-Asp(OMe)-OH Optical Rotation Specification: Quality Control Benchmark for Stereochemical Consistency

Boc-Asp(OMe)-OH is supplied with a defined optical rotation specification of [α]ᴅ = -5° to -7° (c=2, MeOH) . This narrow specification range (±1° relative to central value) provides a rapid, non-destructive quality control metric for verifying lot-to-lot stereochemical consistency before use in synthesis. Alternative suppliers of Boc-Asp(OMe)-OH either omit optical rotation from their published specifications entirely or provide no quantified acceptance range, requiring end-users to independently establish this quality metric or rely solely on chromatographic purity values that may not fully capture stereochemical integrity.

Optical rotation Quality control Chiral identity Batch consistency

Optimal Research and Industrial Use Cases for Boc-Asp(OMe)-OH (CAS 59768-74-0) Based on Quantitative Evidence


High-Fidelity Diastereomeric Peptide Synthesis Requiring Validated Chiral Purity

Boc-Asp(OMe)-OH is the preferred aspartic acid building block for Boc SPPS of diastereomerically pure peptides where epimeric contamination would compromise biological activity or downstream purification. The ≥99.0% sum of enantiomers specification (≤1.0% enantiomeric impurity by chiral HPLC) ensures that the chiral center of the L-aspartic acid residue is preserved throughout coupling, deprotection, and cleavage steps. This purity tier is particularly critical for pharmaceutical peptide candidates, epitope mapping studies, and structure-activity relationship (SAR) investigations where even minor stereochemical heterogeneity can confound activity readouts. Procurement of material meeting this specification reduces reliance on post-synthesis chiral preparative HPLC and minimizes batch failure risk.

Automated and High-Throughput Solid-Phase Peptide Synthesis (SPPS) Workflows

The DCHA salt form of Boc-Asp(OMe)-OH (CAS 135941-84-3) is specifically indicated for automated and high-throughput SPPS platforms where consistent compound solubility and handling properties are operational prerequisites. Vendor technical data confirm that the DCHA salt form enhances solubility in organic solvents and improves laboratory handling characteristics relative to the free acid [1]. In automated synthesizers with predefined solvent delivery and coupling protocols, unpredictable dissolution behavior of free acid forms can introduce variability in effective concentration, leading to incomplete coupling or sequence deletions. The DCHA salt mitigates this variability, making it the rational procurement choice for core facilities, CROs, and industrial peptide production labs running standardized Boc SPPS protocols. [1]

Synthesis of Leukotriene A₄ Hydrolase (LTA₄H) Inhibitors and Glutamic Acid Analogs

Boc-Asp(OMe)-OH has documented utility as a precursor for glutamic acid analogs that function as potent inhibitors of leukotriene A₄ hydrolase (LTA₄H), as well as for isoxazoline glycoprotein IIb/IIIa antagonists [2]. Research groups engaged in medicinal chemistry programs targeting these specific enzyme classes or receptor systems benefit from the literature-precedented use of Boc-Asp(OMe)-OH, which provides a validated synthetic starting point and reduces route development uncertainty. The orthogonal protection scheme (Boc α-amino, methyl ester β-carboxyl) aligns with the selective deprotection requirements of the published inhibitor synthesis protocols. [2]

Quality-Controlled Research Requiring Verified Lot-to-Lot Stereochemical Consistency

For research laboratories operating under GLP-like documentation standards or those requiring rigorous batch-to-batch reproducibility, Boc-Asp(OMe)-OH supplied with a defined optical rotation specification ([α]ᴅ = -5° to -7°, c=2, MeOH) provides a rapid, non-destructive incoming quality control metric. This specification enables verification of stereochemical identity without the need for method development or instrument time on chiral HPLC systems. Procurement of material from suppliers that publish this specification reduces QC labor and accelerates material release compared to sourcing from vendors that provide only achiral purity data (e.g., HPLC purity without chiral separation). This is particularly valuable for academic core facilities and industrial process development groups where material verification throughput is a bottleneck.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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